Rilpivirine, also known as (Z)-Rilpivirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is specifically indicated for use in combination with other antiretroviral agents for adult patients who have not previously been treated with antiretroviral therapy1. Rilpivirine has been shown to be effective in achieving virological response and has a favorable safety profile compared to first-generation NNRTIs1 2 6.
Rilpivirine functions by inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus. By binding to the enzyme, rilpivirine prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle. This action halts the cDNA elongation process, thereby inhibiting the capacity of HIV-1 to replicate3. Rilpivirine is primarily metabolized by the cytochrome P-450 (CYP)3A isoenzyme system, and drug interactions can occur with agents that affect this metabolic pathway1.
Clinical trials have demonstrated the efficacy of rilpivirine in treatment-naive HIV-1 infected adults. In a phase 3 trial, rilpivirine was found to have non-inferior efficacy compared to efavirenz, with fewer adverse events and a more favorable safety profile2. Another study highlighted that rilpivirine may retain activity in a significant proportion of HIV-1 patients who have failed first-generation NNRTI treatments, suggesting its potential as a second-line treatment option5. Additionally, rilpivirine has been coformulated into a single tablet regimen, enhancing patient adherence and convenience6.
The potential of rilpivirine extends beyond HIV treatment. It has shown promise in the treatment of other viral infections, such as Zika virus, where in vivo results indicated regression in neuronal effects associated with the infection3. Furthermore, rilpivirine has been studied for its effects on various cancer types, including breast, leukemia, and pancreatic cancer. It has demonstrated inhibitory effects on cancer cell lines, causing cellular death, apoptosis, and cell cycle arrest. The drug's impact on pathways such as Aurora A kinase, JAK-STAT signaling, and VEGFs-VEGFRs suggests its potential for repurposing in oncology3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7